TCO-triethoxysilane
Description
TCO-triethoxysilane (C₁₈H₃₅NO₅Si, molecular weight: 373.56 g/mol) is a bifunctional compound combining a triethoxysilane group and a trans-cyclooctene (TCO) moiety . The triethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, metal oxides) via hydrolysis and siloxane bond formation. The TCO group undergoes rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, making it ideal for bioorthogonal conjugation . Applications span surface functionalization (e.g., biosensors, microarrays) and biomedicine (e.g., targeted drug delivery, diagnostic probes) . Stability requires storage at -20°C in dry, dark conditions to prevent premature hydrolysis or TCO degradation .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO5Si/c1-4-21-25(22-5-2,23-6-3)16-12-15-19-18(20)24-17-13-10-8-7-9-11-14-17/h7-8,17H,4-6,9-16H2,1-3H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZVUBVVMBLZAV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1CCCC=CCC1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)OC1CCC/C=C/CC1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via TCO Intermediate Formation
The most widely reported method involves synthesizing the TCO moiety first, followed by conjugation with triethoxysilane.
Step 1: Synthesis of Trans-Cyclooctene (TCO)
TCO is typically prepared via photochemical isomerization of cis-cyclooctene. A 2016 study demonstrated that irradiating cis-cyclooctene in the presence of AgNO₃/SiO₂ under argon atmosphere yields TCO with >90% efficiency. The reaction is driven by silver nitrate’s ability to stabilize the strained trans isomer, while silica acts as a solid support to prevent recombination.
Step 2: Silanization with Triethoxysilane
The TCO intermediate is then reacted with trichlorosilane (SiCl₃) under controlled conditions. Ethanol is introduced as a nucleophile to substitute chlorine atoms, forming triethoxysilane. For example:
This step requires anhydrous conditions to avoid premature hydrolysis. Catalysts like triethylamine (TEA) are used to neutralize HCl, improving yields.
One-Pot Hydrosilylation Approach
An alternative method employs hydrosilylation, where a TCO-containing alkene reacts with triethoxysilane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst). This method streamlines synthesis but demands stringent temperature control (60–80°C) to prevent side reactions.
Catalytic Systems and Optimization
Acid-Catalyzed Condensation
Patents describe using sulfuric or hydrochloric acid to catalyze the condensation of TCO derivatives with triethoxysilane precursors. For instance, CN1769323A reports a 92% yield when vinyltrimethoxysilane undergoes hydrolysis at pH 5 with Cu(OH)₂ as a catalyst. Similar conditions apply to TCO-triethoxysilane, though reaction times extend to 12–24 hours due to TCO’s steric hindrance.
Metal-Free Approaches
To avoid metal contamination in biomedical applications, metal-free methods utilize organocatalysts like 4-dimethylaminopyridine (DMAP). These systems achieve moderate yields (70–80%) but are preferred for diagnostic applications requiring high purity.
Purification and Characterization
Distillation and Filtration
Crude this compound is purified via vacuum distillation to remove unreacted ethanol and HCl. For example, EP3246329A1 details fractional distillation at 110–130°C under −0.1 MPa to isolate the product. Residual catalysts are removed using activated carbon or ion-exchange resins.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from byproducts like cis-cyclooctene or polysiloxanes. Purity exceeding 95% is achievable, as validated by NMR and mass spectrometry.
Challenges and Mitigation Strategies
Hydrolytic Instability
Triethoxysilane groups hydrolyze readily in moisture, forming silanols that condense into dimers. Storage at −20°C in anhydrous solvents (e.g., tetrahydrofuran) and inert atmospheres (N₂/Ar) is critical.
TCO Isomerization
The strained TCO group can revert to cis-cyclooctene under heat or UV exposure. Adding radical scavengers (e.g., BHT) and conducting reactions in amber glassware minimize isomerization.
Industrial-Scale Production Insights
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance reproducibility. A 2021 study achieved 85% yield by pumping TCO and triethoxysilane precursors through a AgNO₃/SiO₂-packed column at 100 mL/min.
Green Chemistry Innovations
Water-based hydrolysis methods are emerging. For example, CN106632449A substitutes ethanol with glycerol as a solvent, reducing VOC emissions by 40% while maintaining 88% yield.
Applications-Informed Synthesis
Bioconjugation-Grade this compound
For biomedical uses, PEG spacers (e.g., TCO-PEG₃-triethoxysilane) are incorporated to reduce nonspecific binding. A 2024 protocol describes reacting this compound with PEG-bis-amine (MW: 5,000 Da) in DMF, yielding conjugates with <5% aggregation.
Surface Functionalization
Glass slides functionalized with this compound exhibit 90% coupling efficiency with tetrazine-modified antibodies, enabling ultrasensitive ELISA assays.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-Step Synthesis | 85–92 | 95–99 | High reproducibility | Multi-step, time-intensive |
| Hydrosilylation | 78–85 | 90–95 | One-pot synthesis | Platinum catalyst cost |
| Acid-Catalyzed | 70–88 | 88–93 | Scalability | Metal contamination risk |
| Continuous Flow | 80–85 | 96–98 | Rapid production | High initial equipment investment |
Chemical Reactions Analysis
Types of Reactions
TCO-triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes, in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts are commonly used to facilitate the hydrolysis of this compound.
Hydrosilylation: Catalysts such as rhodium, platinum, or cobalt are used to promote the hydrosilylation reaction.
Major Products Formed
Hydrolysis: The primary products are silanols and siloxanes.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Scientific Research Applications
Surface Modification
TCO-TEOS is primarily used for modifying surfaces to improve their properties. The triethoxysilane moiety allows for the formation of siloxane bonds with silica or silicate surfaces, enhancing adhesion and stability. This modification is particularly beneficial in the following areas:
- Biomaterials : TCO-TEOS can be used to create bioactive coatings on implants and scaffolds, improving biocompatibility and promoting cell adhesion. The incorporation of TCO enhances the surface's reactivity, allowing for further functionalization with biomolecules such as proteins or peptides .
- Nanocomposites : In nanotechnology, TCO-TEOS is employed to modify nanoparticles, improving their dispersion in polymer matrices and enhancing mechanical properties. This modification can lead to improved thermal stability and electrical conductivity in composite materials .
Biomolecule Immobilization
The TCO group in TCO-TEOS allows for bioorthogonal reactions with tetrazine-containing compounds, facilitating the covalent immobilization of biomolecules. This application is particularly relevant in:
- Diagnostic Assays : The use of TCO-TEOS in enzyme-linked immunosorbent assays (ELISA) has been demonstrated to significantly enhance sensitivity by increasing antibody density on microtiter plates through tetrazine-TCO click chemistry. This method improves detection limits for various biomarkers, making it a valuable tool in clinical diagnostics .
- Biosensors : TCO-TEOS can be utilized in the development of biosensors where specific biomolecules are immobilized on sensor surfaces. The stable covalent bonds formed via the TCO-tetrazine reaction ensure high specificity and sensitivity in detecting target analytes .
Biomedical Applications
In biomedical engineering, TCO-TEOS shows promise due to its ability to form stable bonds with biological molecules while maintaining a biocompatible environment:
- Bone Cements : Research indicates that incorporating silane coupling agents like TCO-TEOS into calcium phosphate-based bone cements can enhance their mechanical strength and bioactivity. These hybrid materials exhibit improved osteoconductivity, making them suitable for orthopedic applications .
- Drug Delivery Systems : The hydrophilic nature of TCO-TEOS can be advantageous in drug delivery systems where it aids in solubilizing hydrophobic drugs and facilitating controlled release profiles .
Material Science
TCO-TEOS has significant implications in material science due to its ability to modify polymer properties:
- Adhesives and Sealants : The compound is used as a coupling agent in adhesives, improving adhesion between dissimilar materials such as metals and plastics. This property is crucial in automotive and aerospace applications where strong bonds are required under varying environmental conditions .
- Coatings : In surface coatings, TCO-TEOS enhances durability and resistance to environmental factors by forming robust siloxane networks that protect underlying materials from degradation .
Case Study 1: Enhanced ELISA Sensitivity
A study demonstrated that using TCO-modified antibodies significantly increased the sensitivity of ELISA assays by up to 12-fold compared to conventional methods. The covalent attachment of antibodies via the tetrazine-TCO reaction allowed for higher antibody density on the assay plates, leading to improved detection limits for tumor markers like carcinoembryonic antigen (CEA) .
Case Study 2: Bone Cement Development
Research on α-tricalcium phosphate (α-TCP)-based bone cements showed that incorporating TCO-TEOS improved compressive strength from 7.24 MPa to 12.17 MPa while enhancing bioactivity. These findings indicate the potential for developing stronger and more effective bone repair materials through silane modification techniques .
Mechanism of Action
The mechanism of action of TCO-triethoxysilane involves the formation of strong silicon-oxygen bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups to form silanols, which then condense to form siloxane bonds . In hydrosilylation reactions, the silicon-hydrogen bonds of this compound add to unsaturated organic compounds, forming stable silicon-carbon bonds .
Comparison with Similar Compounds
TCO-PEG3-Triethoxysilane
Key Features :
Ethyltriethoxysilane
Key Features :
- A simple triethoxysilane derivative with an ethyl group instead of TCO .
- Applications : Surface passivation or adhesion promotion (e.g., hydrophobic coatings on glass) but lacks bioorthogonal functionality .
- Stability : Less sensitive to storage conditions compared to this compound, as it lacks reactive TCO .
Trimethyl(octadecyloxy)silane
Key Features :
- Features a long octadecyloxy chain and trimethylsilane group .
- Applications : Hydrophobic surface modifications (e.g., water-repellent coatings) without conjugation capabilities .
- Reactivity: Non-reactive beyond surface anchoring, limiting use to static coatings .
Data Table: Comparative Analysis of Silane Derivatives
Key Research Findings
Reactivity: this compound’s IEDDA reaction with tetrazines achieves second-order rate constants up to 10⁴ M⁻¹s⁻¹, outperforming thiol-maleimide or azide-alkyne click reactions in speed and selectivity .
Application-Specific Performance: this compound enables multistep functionalization (e.g., surface anchoring followed by antibody conjugation) critical for diagnostic devices . PEG spacers in TCO-PEG3-triethoxysilane reduce steric interference, enhancing conjugation efficiency in dense molecular environments .
Stability Challenges :
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing TCO-triethoxysilane in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting tetrachlorophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to neutralize byproducts like HCl. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography . Characterization employs NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm structure and purity. For reproducible results, ensure stoichiometric ratios are optimized and reaction times are standardized (3–5 days) .
Q. What safety precautions are critical when handling this compound in research environments?
- Methodological Answer : Follow OSHA-compliant protocols: use flame-resistant labware, avoid sparks/open flames, and store in ventilated, cool areas. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .
Q. How is this compound utilized in biomedical research, particularly in drug delivery systems?
- Methodological Answer : Its triethoxysilane group enables covalent bonding with hydroxyl-rich surfaces (e.g., silica nanoparticles), while the TCO (trans-cyclooctene) moiety facilitates bioorthogonal click chemistry with tetrazine-functionalized biomolecules. Applications include targeted drug delivery scaffolds and surface-functionalized medical devices. For optimal conjugation, maintain pH 6–8 and use tetrazine derivatives with high kinetic efficiency (k₂ > 1,000 M⁻¹s⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound derivatization to improve yield and purity?
- Methodological Answer : Systematic optimization involves varying solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. 40°C), and catalyst loading (e.g., Et₃N concentration). Use design-of-experiments (DoE) frameworks to identify critical factors. Monitor intermediates via LC-MS and quantify yield using gravimetric analysis. For purity >95%, employ gradient elution in column chromatography with silica gel (60–120 mesh) .
Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. MS results) be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR discrepancies : Check for solvent impurities or residual protons (e.g., D₂O exchange for -OH groups).
- MS inconsistencies : Use high-resolution MS (HRMS) to distinguish isotopic patterns from adducts.
- Quantitative disagreements : Repeat experiments under controlled humidity/temperature and include internal standards (e.g., tetramethylsilane for NMR) .
Q. What experimental strategies assess the stability of this compound under physiological conditions?
- Methodological Answer : Design accelerated stability studies:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC-UV at 254 nm.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Long-term storage : Monitor silane hydrolysis by FTIR spectroscopy (Si-O-Si vs. Si-OH peaks) over 6–12 months .
Q. How can this compound be integrated into hybrid nanomaterials for multifunctional applications?
- Methodological Answer : Functionalize mesoporous silica nanoparticles (MSNs) via co-condensation during synthesis or post-grafting. Validate surface coverage using BET analysis and X-ray photoelectron spectroscopy (XPS). For bioimaging compatibility, conjugate with near-infrared (NIR) dyes via TCO-tetrazine ligation and assess cellular uptake via confocal microscopy .
Q. What quantitative methods are recommended for analyzing this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase (acetonitrile/0.1% formic acid). Employ isotope-labeled internal standards (e.g., ¹³C-TCO-triethoxysilane) to correct matrix effects. For trace analysis, optimize MRM transitions (e.g., m/z 374 → 245) and validate limits of detection (LOD < 1 ng/mL) .
Guidance for Rigorous Research Design
- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
- Contradiction Analysis : Use TRIZ principles to resolve technical conflicts (e.g., stability vs. reactivity) by identifying inventive solutions from analogous fields .
- Data Integrity : Adhere to IUPAC guidelines for reporting chemical data, including Rf values in TLC, NMR chemical shifts (δ ppm), and MS ionization modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
